molecular formula C20H24ClNO4 B593354 Eddp-D3 perchlorate CAS No. 136765-23-6

Eddp-D3 perchlorate

Cat. No.: B593354
CAS No.: 136765-23-6
M. Wt: 380.883
InChI Key: FICCBMGBBWWZRF-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Eddp-D3 perchlorate plays a crucial role in biochemical reactions involving methadone metabolism. It interacts with enzymes such as CYP3A4 and CYP2B6, which are responsible for the N-demethylation of methadone to form this compound. These interactions are essential for the biotransformation of methadone into its inactive metabolite, facilitating its excretion from the body . The compound is also used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques for the quantitative analysis of methadone and its metabolites .

Cellular Effects

This compound influences various cellular processes, particularly in cells involved in drug metabolism and excretion. It affects cell signaling pathways related to opioid receptors and can alter gene expression associated with drug metabolism enzymes. The compound’s impact on cellular metabolism includes changes in the activity of enzymes involved in the detoxification and elimination of methadone .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. These interactions lead to the N-demethylation of methadone, converting it into this compound. This process involves enzyme inhibition or activation, resulting in changes in gene expression related to drug metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C and is typically stored in methanol as pyrrolinium. Long-term studies have shown that this compound maintains its integrity and effectiveness in in vitro and in vivo experiments, making it a reliable reference material for extended use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a reference standard for methadone metabolism studies. At high doses, it may exhibit toxic or adverse effects, including acute toxicity and potential organ damage. These threshold effects are critical for determining safe dosage levels in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathways of methadone, primarily through the action of CYP3A4 and CYP2B6 enzymes. These pathways lead to the formation of this compound as an inactive metabolite, which is then excreted in the urine. The compound’s involvement in these pathways is essential for understanding methadone’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, particularly those involved in drug metabolism and excretion. The compound’s distribution is crucial for its role as a reference standard in analytical techniques .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. This localization is essential for its activity and function in methadone metabolism. Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its effective participation in biochemical reactions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Eddp-D3 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Eddp-D3, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Biological Activity

Eddp-D3 perchlorate, chemically known as 2-(2,2,2-trideuteroethyl)-1,5-dimethyl-3,3-diphenylpyrrolidinium perchlorate, is a deuterated form of the metabolite EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) derived from methadone. This compound is primarily studied for its role in the metabolism of methadone and its implications in clinical toxicology and forensic analysis.

Overview of Biological Activity

This compound is crucial in understanding the pharmacokinetics of methadone. Methadone is metabolized in the liver primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6 through N-demethylation to form EDDP. The biological activity of this compound can be summarized as follows:

  • Metabolic Pathway : It acts as a significant metabolite of methadone, influencing its pharmacological effects and toxicity.
  • Enzyme Interactions : Eddp-D3 interacts with CYP3A4 and CYP2B6, affecting the metabolism rate of methadone and potentially altering drug interactions and efficacy .
  • Clinical Relevance : Its detection in biological samples is essential for monitoring methadone therapy in patients with opioid dependency .

Target Enzymes

This compound primarily targets cytochrome P450 enzymes, which are vital for drug metabolism. The interaction with these enzymes leads to:

  • N-Demethylation of Methadone : Conversion of methadone into EDDP through enzymatic activity.
  • Alteration in Gene Expression : Changes in the expression levels of genes associated with drug metabolism pathways.

This compound exhibits several biochemical properties that are critical for its function:

  • Stability : It remains stable at -20°C when stored in methanol as pyrrolinium.
  • Cellular Effects : Influences cellular processes related to drug metabolism and excretion, impacting cell signaling pathways involving opioid receptors.

Case Studies

Recent studies have highlighted the importance of this compound in various contexts:

  • Forensic Toxicology : Used as a reference standard for detecting methadone and its metabolites in urine and hair samples.
  • Clinical Settings : Monitored to ensure compliance in patients undergoing treatment for opioid addiction, demonstrating its utility in clinical toxicology .

Table 1: Comparison of this compound with Other Metabolites

CompoundCAS NumberRole in Methadone MetabolismEnzyme Interaction
This compound136765-23-6Major metaboliteCYP3A4, CYP2B6
EDDP300-06-5Inactive metaboliteCYP3A4, CYP2B6
Methadone76-99-5Parent compoundCYP3A4, CYP2B6

Properties

IUPAC Name

1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCBMGBBWWZRF-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016148
Record name EDDP-D3 Perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-23-6
Record name EDDP-D3 Perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.